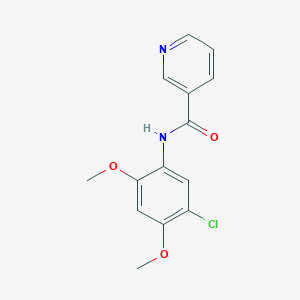![molecular formula C21H18Br2N2O4 B329941 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B329941.png)
3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzoic acid moiety, and multiple bromine atoms, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the benzoic acid moiety: This step involves the coupling of the pyrazole intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI or DCC.
Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.
Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound might bind to nucleic acids, affecting gene expression or replication processes.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Shares the dibromo and benzoic acid moieties but lacks the pyrazole ring and isopropoxy group.
3,5-Dibromo-2-hydroxybenzoic acid: Similar bromination pattern but different functional groups.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains a formyl group instead of the pyrazole and isopropoxy groups.
Uniqueness
The uniqueness of 3-[4-[(3,5-DIBROMO-2-ISOPROPOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the pyrazole ring, in particular, sets it apart from other similar compounds and may contribute to its specific interactions with biological targets.
特性
分子式 |
C21H18Br2N2O4 |
|---|---|
分子量 |
522.2 g/mol |
IUPAC名 |
3-[(4Z)-4-[(3,5-dibromo-2-propan-2-yloxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H18Br2N2O4/c1-11(2)29-19-14(7-15(22)10-18(19)23)9-17-12(3)24-25(20(17)26)16-6-4-5-13(8-16)21(27)28/h4-11H,1-3H3,(H,27,28)/b17-9- |
InChIキー |
XEOJIKCXWHQNGU-MFOYZWKCSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C(=CC(=C2)Br)Br)OC(C)C)C3=CC=CC(=C3)C(=O)O |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC(=C2OC(C)C)Br)Br)C3=CC=CC(=C3)C(=O)O |
正規SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC(C)C)C3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B329858.png)
![N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B329861.png)
![2-(4-BROMO-2-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETIC ACID](/img/structure/B329862.png)
![Methyl 2-[(4-fluorobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B329865.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B329866.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B329867.png)

![5-[(4-Methoxybenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B329872.png)
![(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetonitrile](/img/structure/B329875.png)
![4-{4-[4-(allyloxy)-2,3-dibromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B329878.png)
![2-(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B329879.png)
![5-{[3-(4-bromophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B329880.png)

![2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B329884.png)
